molecular formula C7H5Cl2NO2 B6253120 1-chloro-3-(chloromethyl)-5-nitrobenzene CAS No. 693225-87-5

1-chloro-3-(chloromethyl)-5-nitrobenzene

Cat. No.: B6253120
CAS No.: 693225-87-5
M. Wt: 206
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Description

1-chloro-3-(chloromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3-(chloromethyl)-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-(chloromethyl)benzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(chloromethyl)-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the chloromethyl group is oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives where the chlorine atom is replaced by the nucleophile.

    Reduction: The major product is 1-chloro-3-(chloromethyl)-5-aminobenzene.

    Oxidation: The major product is 1-chloro-3-(carboxymethyl)-5-nitrobenzene.

Scientific Research Applications

1-chloro-3-(chloromethyl)-5-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-3-(chloromethyl)-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloromethyl group can also form covalent bonds with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

1-chloro-3-(chloromethyl)-5-nitrobenzene can be compared with other similar compounds, such as:

  • 1-chloro-2-(chloromethyl)-4-nitrobenzene
  • 1-chloro-4-(chloromethyl)-2-nitrobenzene
  • 1-chloro-3-(bromomethyl)-5-nitrobenzene

These compounds share similar structural features but differ in the position or type of halogen substituents. The unique arrangement of substituents in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

693225-87-5

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206

Purity

95

Origin of Product

United States

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